molecular formula C9H17N5O B1517958 2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide CAS No. 1156075-72-7

2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide

Cat. No.: B1517958
CAS No.: 1156075-72-7
M. Wt: 211.26 g/mol
InChI Key: ZDCXTVGBFJDZAP-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide typically involves the reaction of 4-amino-1H-pyrazole with N-[2-(dimethylamino)ethyl]acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane or dimethylformamide is used.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and safety. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification steps, including recrystallization or column chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Formation of 4-nitro-1H-pyrazol-1-yl derivatives.

  • Reduction: Formation of 4-amino-1H-pyrazol-1-yl derivatives.

  • Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a building block for the preparation of more complex molecules

Biology: Research has shown that pyrazole derivatives exhibit biological activities, including antimicrobial, antifungal, and anticancer properties. This compound, in particular, has been studied for its potential use in drug development.

Medicine: Due to its biological activity, 2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide is being investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In material science, pyrazole derivatives are used in the synthesis of polymers and other materials with specific properties. This compound can be employed in the production of advanced materials with enhanced durability and functionality.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their activity. The dimethylaminoethyl group enhances the compound's ability to penetrate cell membranes, increasing its bioavailability.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can bind to specific receptors, modulating their signaling pathways.

Comparison with Similar Compounds

  • 2-(4-Amino-1H-pyrazol-1-yl)ethanol: A related compound with an alcohol group instead of the acetamide group.

  • N-[2-(dimethylamino)ethyl]acetamide: A simpler compound without the pyrazole ring.

Uniqueness: 2-(4-Amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide is unique due to its combination of the pyrazole ring and the acetamide group, which provides distinct chemical and biological properties compared to its similar compounds.

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Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-13(2)4-3-11-9(15)7-14-6-8(10)5-12-14/h5-6H,3-4,7,10H2,1-2H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCXTVGBFJDZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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